“3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine” is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 g/mol . The compound is also known by other names such as “1505641-47-3”, “MFCD29762859”, and "3-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine" .
The InChI representation of the molecule is “InChI=1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2” and the canonical SMILES representation is "C1COCC2=NC=C(N21)Br" . These representations provide a detailed description of the molecule’s structure.
The compound has a computed XLogP3-AA value of 0.4, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The topological polar surface area is 27 Ų . The compound has a complexity of 133 .
3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound characterized by its unique structure, which combines an imidazole ring with an oxazine ring. This compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis. It serves as a versatile building block in the development of more complex molecules and has been studied for its biological activity.
This compound can be sourced from various chemical suppliers and is often used in research settings. Its synthesis and applications are documented in scientific literature and patents, indicating its relevance in both academic and industrial contexts.
3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as a brominated imidazole derivative, which enhances its reactivity and potential interactions with biological systems.
The synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves several key steps:
One common method involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides at the exocyclic nitrogen atom.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is , with a molecular weight of approximately 232.08 g/mol. The structure features a fused imidazole and oxazine ring system that contributes to its chemical properties.
Property | Value |
---|---|
Molecular Formula | C7H10BrN3O |
Molecular Weight | 232.08 g/mol |
IUPAC Name | (2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine |
InChI Key | BOXJKRUNADXHPD-UHFFFAOYSA-N |
Canonical SMILES | C1COCC2=NC(=C(N21)CN)Br |
3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine can participate in various chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions depend on the specific reagents and conditions employed.
The mechanism of action for 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with biological targets. Research indicates that it may exhibit inhibitory activity against enzymes such as beta-secretase (BACE), which plays a crucial role in the pathogenesis of Alzheimer's disease by facilitating the production of amyloid-beta peptides. This suggests potential therapeutic applications in treating neurodegenerative diseases .
3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has notable physical properties that include:
The chemical properties are characterized by its reactivity due to the presence of bromine and nitrogen atoms within its structure. This enables it to participate in a variety of organic reactions that can lead to diverse derivatives useful in research and industry.
3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is utilized in several scientific fields:
This compound's versatility highlights its importance in ongoing research aimed at discovering new therapeutic agents and innovative materials.
Heterocyclic chemistry constitutes a cornerstone of modern medicinal chemistry and drug discovery, characterized by cyclic structures containing at least two different elements within the ring system, typically carbon alongside nitrogen, oxygen, or sulfur. These molecular frameworks exhibit exceptional structural diversity and tunable electronic properties, enabling precise interactions with biological targets. Nitrogen-containing heterocycles, in particular, dominate pharmaceutical agents due to their prevalence in natural biomolecules and capacity for hydrogen bonding, dipole interactions, and π-stacking. Among these, fused bicyclic systems such as imidazo[2,1-c][1,4]oxazines represent an emerging class with significant therapeutic potential. This scaffold combines an imidazole ring—a five-membered structure with two nitrogen atoms—fused to a 1,4-oxazine moiety, a six-membered ring containing both nitrogen and oxygen [4] [10]. The resulting architecture confers unique three-dimensional topology, electronic characteristics, and metabolic stability, making it an attractive template for designing bioactive molecules.
Imidazo[2,1-c][1,4]oxazine derivatives have garnered substantial attention for their diverse pharmacological profiles and capacity to target multiple disease pathways. Structural modifications at specific positions on this scaffold—particularly C-2, C-3, and C-8—enable fine-tuning of biological activity, solubility, and target selectivity. Recent investigations underscore their therapeutic versatility:
Anticancer Applications: Derivatives bearing aryl or heteroaryl substituents demonstrate potent kinase inhibition and tubulin-disrupting activities. Hybrid molecules incorporating imidazooxazine cores linked to pharmacophores like quinoline or oxadiazole exhibit enhanced antiproliferative effects. For example, Fang et al. identified a plinabulin-based imidazooxazine derivative that disrupts microtubule assembly in HCT116 colon cancer cells (IC~50~ = 7.3 μM) and induces G2/M cell-cycle arrest at nanomolar concentrations [1]. Similarly, Lavunuri et al. reported imidazole-1,2,4-oxadiazole hybrids with sub-micromolar activity against MCF-7 breast cancer lines via EGFR inhibition (IC~50~ = 1.21 μM) [1].
Antitubercular Agents: The 4-nitroimidazo[2,1-b][1,3]oxazine derivative PA-824 exemplifies the scaffold’s utility against Mycobacterium tuberculosis. This clinical candidate operates under both aerobic and hypoxic conditions, leveraging F~420~-dependent nitroreduction to generate cytotoxic nitrogen radicals. Its activity hinges critically on the bicyclic oxazine structure, nitro group positioning (C-4), and lipophilic side chain [9]. Structural analogs lacking the oxazine ring or bearing 5-nitro substitutions show diminished potency, highlighting the pharmacophoric importance of the fused system [9].
Antimicrobial and CNS-Targeted Activities: Although less explored for 3-bromo derivatives, related imidazooxazines exhibit broad-spectrum potential. GSK-588045, an imidazo[1,2-a]pyridine-oxazine hybrid, has been investigated for anxiety and depression, suggesting CNS penetrability [6].
Table 1: Bioactive Imidazo[2,1-c][1,4]oxazine Derivatives and Their Therapeutic Applications
Compound | Structural Features | Biological Activity | Key Findings |
---|---|---|---|
PA-824 | 4-Nitroimidazooxazine with lipophilic tail | Antitubercular | Aerobic/hypoxic activity; F~420~-dependent activation; Clinical Phase 2/3 [9] |
Plinabulin Derivative 4 | Imidazooxazine-tubulin binder | Anticancer (HCT116, NCI-H460) | IC~50~ = 7.3–20.9 μM; G2/M arrest at 20 nM [1] |
GSK-588045 | Imidazooxazine-piperidine hybrid | Anxiolytic/Antidepressant | Phase I evaluation (structure undisclosed) [6] |
CGI-17341 | 5-Nitroimidazooxazole precursor | Antitubercular (historical lead) | Potent in vitro/in vivo activity; superseded by PA-824 [9] |
The synthetic versatility of this scaffold further enhances its drug discovery utility. Routes such as cyclization of chloroacetyl intermediates [6], epoxide ring-opening [9], and transition-metal-catalyzed C–H functionalization enable efficient derivatization. For instance, imidazolo methanol intermediates undergo nucleophilic substitution with chloroacetyl chloride, followed by intramolecular cyclization to form imidazoxazinone rings [6].
Bromination of heterocyclic scaffolds serves as a strategic tool in medicinal chemistry, primarily facilitating structural diversification through cross-coupling reactions and enhancing molecular interactions via halogen bonding. The introduction of bromine at the C-3 position of imidazo[2,1-c][1,4]oxazine—yielding 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine—exemplifies this approach:
Synthetic Versatility: Bromine acts as a leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of aryl, alkenyl, alkynyl, or amino groups at C-3, dramatically expanding chemical space from a common intermediate. The electron-deficient nature of the imidazole ring further activates the bromide for nucleophilic displacement [2] [7].
Halogen Bonding: Bromine’s large atomic radius and high polarizability allow it to function as a halogen bond donor, forming favorable interactions with carbonyl oxygens, nitrogens, or π-systems in target proteins. This can enhance binding affinity and selectivity, particularly in kinase and protease inhibition [3].
Electron-Withdrawing Effects: The inductive effect of bromine modulates the electron density of the imidazole ring, potentially influencing tautomerism, pK~a~, metabolic stability, and redox properties. This is critical for nitroimidazoles like PA-824 analogs, where electronic tuning affects nitroreductase susceptibility [9].
Table 2: Physicochemical and Safety Data for 3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Property | Value/Description | Source/Reference |
---|---|---|
CAS Registry Number | 1505641-47-3 | [2] [3] [5] |
Molecular Formula | C~6~H~7~BrN~2~O | [2] [7] |
Molecular Weight | 203.04 g/mol | [3] [5] |
IUPAC Name | 3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine | [2] [5] |
SMILES | BrC~1~=CN=C~2~COCCN~21~ | [3] [5] |
Purity Specifications | ≥95–98% (typical commercial suppliers) | [2] [3] [7] |
Storage Conditions | 2–8°C under inert atmosphere | [5] [7] |
Hazard Statements (GHS) | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) | [2] [7] |
Key Spectral Data | FT-IR, NMR (¹H, ¹³C), LC-MS/MS documented by suppliers | [3] [5] |
Synthetic access to this brominated scaffold typically begins from 2-aminoethanol or morpholine derivatives. One validated route involves:
The crystalline nature and moderate solubility (typically in DMSO, methanol, or dichloromethane) facilitate purification and handling. Computational descriptors (LogP ~1.18, TPSA ~27.05 Ų) suggest favorable permeability, positioning this scaffold as a promising precursor for central nervous system-active or intracellularly targeted agents [3] [8]. As such, 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine represents a versatile and synthetically tractable building block for next-generation therapeutics across oncology, infectious diseases, and neurology.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1